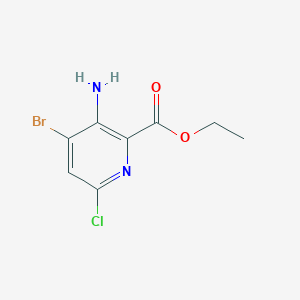
Ethyl 3-amino-4-bromo-6-chloropyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-amino-4-bromo-6-chloropyridine-2-carboxylate is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of an ethyl ester group at the 2-position, an amino group at the 3-position, a bromine atom at the 4-position, and a chlorine atom at the 6-position of the pyridine ring. The unique substitution pattern on the pyridine ring makes this compound an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-4-bromo-6-chloropyridine-2-carboxylate typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the bromination and chlorination of a pyridine precursor followed by the introduction of the amino and ethyl ester groups. The reaction conditions often involve the use of brominating agents like N-bromosuccinimide (NBS) and chlorinating agents such as thionyl chloride (SOCl2). The amino group can be introduced through nucleophilic substitution reactions using ammonia or amines under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. These processes are scaled up to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-4-bromo-6-chloropyridine-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Oxidation Reactions: Oxidation can lead to the formation of different oxidized products, which can be useful intermediates in further synthesis.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2), potassium thiolate (KSR), and sodium alkoxide (NaOR). These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while reduction reactions can produce amines or alcohols.
Scientific Research Applications
Ethyl 3-amino-4-bromo-6-chloropyridine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-4-bromo-6-chloropyridine-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of the amino, bromo, and chloro groups can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary, but they often include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-amino-4-bromo-5-chloropyridine-2-carboxylate
- Ethyl 3-amino-4-bromo-6-fluoropyridine-2-carboxylate
- Ethyl 3-amino-4-chloro-6-bromopyridine-2-carboxylate
Uniqueness
Ethyl 3-amino-4-bromo-6-chloropyridine-2-carboxylate is unique due to its specific substitution pattern on the pyridine ring. This unique arrangement of functional groups can result in distinct chemical reactivity and biological activity compared to other similar compounds. The combination of the amino, bromo, and chloro groups provides a versatile platform for further chemical modifications and applications in various fields.
Properties
Molecular Formula |
C8H8BrClN2O2 |
|---|---|
Molecular Weight |
279.52 g/mol |
IUPAC Name |
ethyl 3-amino-4-bromo-6-chloropyridine-2-carboxylate |
InChI |
InChI=1S/C8H8BrClN2O2/c1-2-14-8(13)7-6(11)4(9)3-5(10)12-7/h3H,2,11H2,1H3 |
InChI Key |
PDGKITLDLAYJSA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=N1)Cl)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















